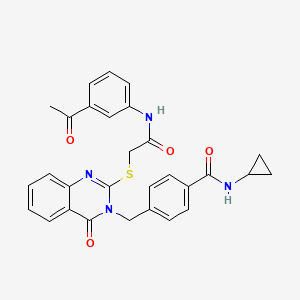

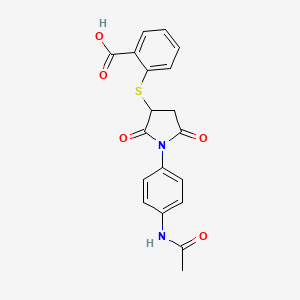

![molecular formula C13H16FNO B2759771 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-17-6](/img/structure/B2759771.png)

8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is complex, as suggested by its name. It contains a spiro[oxane-4,3’-quinoline] core, which is a type of bicyclic structure where an oxane (a six-membered ring containing one oxygen atom) is fused to a quinoline (a bicyclic compound containing a benzene ring fused to a pyridine ring) at a single carbon atom . The ‘8’-Fluoro’ and ‘2’,4’-dihydro’ parts of the name suggest that a fluorine atom is attached at the 8’ position of the quinoline ring, and that the quinoline ring is reduced (has extra hydrogen atoms) at the 2’ and 4’ positions .Physical And Chemical Properties Analysis

The molecular weight of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is 221.275. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid, which are structurally related to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], involves diastereoselective cyclopropanation reactions. This process is significant for creating novel compounds with potential pharmaceutical applications (Yong et al., 2007).

Optical Properties : Compounds derived from spiro structures exhibit unique optical properties. For instance, polyimides derived from a novel spiro compound showed high organosolubility, optical transparency, and low dielectric constants, making them suitable for applications in materials science (Zhang et al., 2010).

Biological and Pharmaceutical Applications

Fluorescence and Chemosensing : Isatin-based spiro compounds synthesized from 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] analogs have demonstrated high fluorescence and potential as chemosensing materials for detecting metal ions like copper in biological systems (Kundu et al., 2013).

Antibacterial Properties : Early studies on spiro compounds related to quinolones, a class to which 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] belongs, have indicated their potential as antibacterial agents. However, further research and development are needed in this area (Kiely et al., 1988).

Material Science and Chemistry

Novel Fluorophores : The creation of new classes of fluorophores, like indolizino[3,2-c]quinolines derived from compounds similar to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], has applications in biomedical imaging due to their unique optical properties (Park et al., 2015).

Catalysis in Chemical Reactions : Spiro-bicyclic bisborane catalysts, which are chemically related, have been used for metal-free hydrogenation of quinolines, demonstrating a broad functional-group tolerance and high yields, which is crucial for organic synthesis (Li et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

8-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-11-3-1-2-10-8-13(9-15-12(10)11)4-6-16-7-5-13/h1-3,15H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCFKJPNZXVMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC3=C(C(=CC=C3)F)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)

![(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid](/img/structure/B2759701.png)

![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)

![2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2759705.png)

![7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2759708.png)